molecular formula C22H25N3O5S B14967285 7-methyl-5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B14967285
M. Wt: 443.5 g/mol
InChI Key: OXKWBXBSDQTPKR-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-7-METHYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms. The presence of multiple functional groups, including a methanesulfonyl group, a methyl group, and a prop-2-en-1-yl carbamoyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-METHANESULFONYL-7-METHYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step typically involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Introduction of the Methanesulfonyl Group: This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.

    Addition of the Prop-2-en-1-yl Carbamoyl Group: This step involves the reaction of the intermediate with an appropriate isocyanate or carbamoyl chloride derivative.

    Final Functionalization: The final steps may include additional functional group modifications to introduce the methyl group and other substituents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-METHANESULFONYL-7-METHYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Addition: The presence of the prop-2-en-1-yl group allows for addition reactions, such as hydroboration or hydrogenation, to form saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the nature of the disease or condition being studied.

Comparison with Similar Compounds

Similar compounds to 5-METHANESULFONYL-7-METHYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and compounds with similar functional groups. Some examples include:

    Benzoxazepine Derivatives: These compounds share the core benzoxazepine structure but may have different substituents, leading to variations in their chemical and biological properties.

    Methanesulfonyl-Containing Compounds: Compounds with methanesulfonyl groups often exhibit similar reactivity and can be used in similar applications.

    Carbamoyl-Containing Compounds: These compounds have carbamoyl groups that allow for similar interactions with biological targets and can be used in drug development and other applications.

The uniqueness of 5-METHANESULFONYL-7-METHYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

7-methyl-5-methylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-4-12-23-21(26)16-7-5-6-8-17(16)24-22(27)20-11-13-25(31(3,28)29)18-14-15(2)9-10-19(18)30-20/h4-10,14,20H,1,11-13H2,2-3H3,(H,23,26)(H,24,27)

InChI Key

OXKWBXBSDQTPKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NCC=C

Origin of Product

United States

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